molecular formula C10H16O2 B1245810 (6E)-8-oxogeraniol

(6E)-8-oxogeraniol

Cat. No. B1245810
M. Wt: 168.23 g/mol
InChI Key: FRKZCCBKUZTFCA-TXFIJWAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-8-oxogeraniol is a monoterpenoid that is geraniol bearing an oxo substituent at position 8. It is a monoterpenoid, a member of prenols and an enal.

Scientific Research Applications

Geraniol Hydroxylation and Oxidation

The early steps of the (seco)iridoid pathway involve the conversion of geraniol to 8-oxogeraniol, a precursor for various bioactive compounds with therapeutic applications. CYP76 family members, particularly CYP76B6, catalyze the hydroxylation of geraniol and the subsequent oxidation to 8-oxogeraniol, a key intermediate in the biosynthesis of iridoids (Höfer et al., 2013).

Iridoid Synthase Activity

Iridoid synthase activity, reducing 8-oxogeranial to iridodial, is a critical step in the biosynthesis of monoterpenoid indole alkaloids, including anti-cancer drugs like vinblastine and vincristine. This activity is common among the plant progesterone 5β-reductase family, and the characterization of these enzymes has improved understanding of the biosynthesis of iridoids (Munkert et al., 2014).

Catalytic Selectivity in Iridoid Production

Engineering biocatalytic selectivity in the production of iridoids in Saccharomyces cerevisiae has been studied to control flux towards the iridoid scaffold. The selective reduction of 8-oxogeranial and its cyclization to form nepetalactol are crucial steps, and strategies to avoid non-recoverable loss of carbon through the irreversible reduction of pathway intermediates have been explored (Billingsley et al., 2017).

Odor Characterization and Applications

Odor Analysis of Oxygenated Derivatives

A study on the structural features of geraniol, nerol, and their oxygenated derivatives, including 8-oxo derivatives, revealed that oxygenation at C-8 mainly affects odor quality. The study also found that 8-oxo derivatives have distinct odors compared to their non-oxidized counterparts, with potential applications in flavor and fragrance industries (Elsharif & Buettner, 2016).

properties

Product Name

(6E)-8-oxogeraniol

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienal

InChI

InChI=1S/C10H16O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,8,11H,3-4,7H2,1-2H3/b9-6+,10-5+

InChI Key

FRKZCCBKUZTFCA-TXFIJWAUSA-N

Isomeric SMILES

C/C(=C\CO)/CC/C=C(\C)/C=O

SMILES

CC(=CCO)CCC=C(C)C=O

Canonical SMILES

CC(=CCO)CCC=C(C)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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